![molecular formula C22H18N2O2 B14399081 2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one CAS No. 88538-92-5](/img/structure/B14399081.png)
2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves the condensation of appropriate aniline derivatives with anthranilic acid or its derivatives. The reaction conditions often include the use of catalysts such as acids or bases, and the process may require heating to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-phenylquinazolin-4(3H)-one
- 4-(p-Tolyloxy)phenylquinazolin-4(3H)-one
Comparison
Compared to similar compounds, 2-Methyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one may exhibit unique properties due to the presence of both the methyl and p-tolyloxy groups. These substituents can influence the compound’s reactivity, biological activity, and overall stability
Properties
CAS No. |
88538-92-5 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-11-18(12-8-15)26-19-13-9-17(10-14-19)24-16(2)23-21-6-4-3-5-20(21)22(24)25/h3-14H,1-2H3 |
InChI Key |
VMELKNZVLKOVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


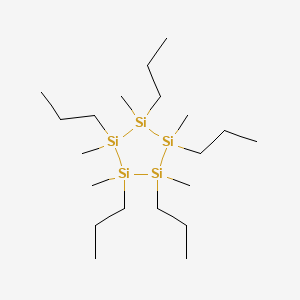
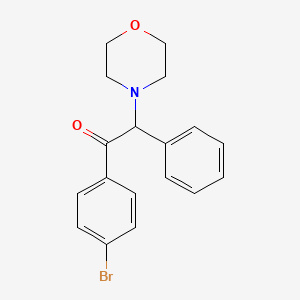
![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
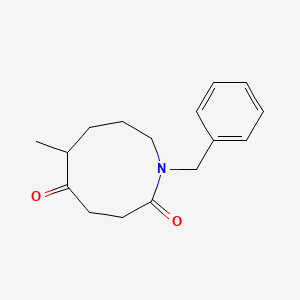
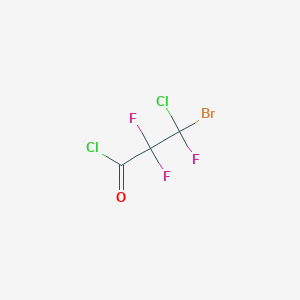
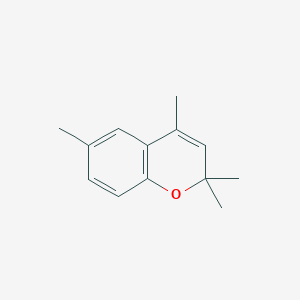
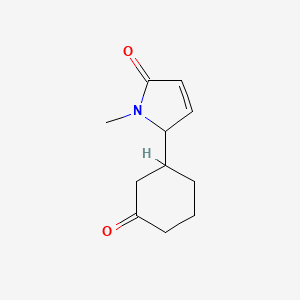
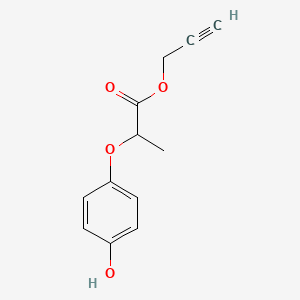
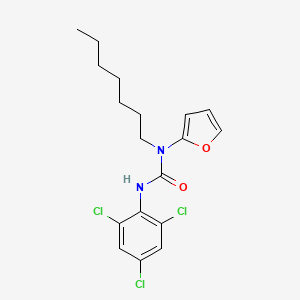
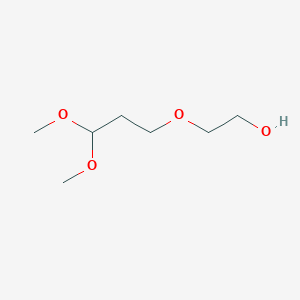
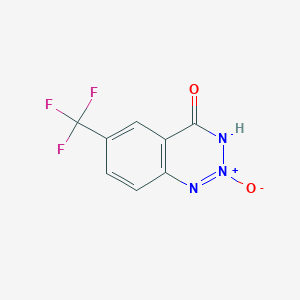
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
